REACTION_SMILES
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[C:19]1(=[O:28])[c:20]2[c:21]([cH:22][cH:23][cH:24][cH:25]2)[CH2:26][O:27]1.[O:12]=[C:13]1[CH:14]=[CH:15][C:16](=[O:17])[NH:18]1.[O:1]=[C:2]1[NH:3][C:4](=[O:5])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21>>[CH:2]1=[C:4]([NH2:3])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=CC(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Type
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product
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Smiles
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NC1=Cc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |